molecular formula C19H21ClN2O4S B4747708 5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

Cat. No.: B4747708
M. Wt: 408.9 g/mol
InChI Key: RJGKOZUKLFWKPA-UHFFFAOYSA-N
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Description

5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID: is a complex organic compound characterized by its unique structure, which includes a chlorinated aniline group, a thienyl ring, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the chlorination of aniline to form 3-chloroaniline. This intermediate is then subjected to acylation with a suitable acyl chloride to introduce the carbonyl group. The resulting compound is further reacted with 4-ethyl-5-methyl-2-thiopheneamine under controlled conditions to form the thienyl-amino linkage. Finally, the pentanoic acid moiety is introduced through a coupling reaction, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbonyl groups.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s unique structure to achieve high specificity and potency.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including dyes and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl and thienyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[[3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-14-11(2)27-19(22-15(23)8-5-9-16(24)25)17(14)18(26)21-13-7-4-6-12(20)10-13/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKOZUKLFWKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 2
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 3
Reactant of Route 3
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 4
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 5
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

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